1-(4-Acetylpiperazin-1-yl)-2-(5-pyridin-4-ylpyrazol-1-yl)propan-1-one
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Overview
Description
1-(4-Acetylpiperazin-1-yl)-2-(5-pyridin-4-ylpyrazol-1-yl)propan-1-one is a complex organic compound that features a piperazine ring, a pyrazole ring, and a pyridine ring. These types of compounds are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Acetylpiperazin-1-yl)-2-(5-pyridin-4-ylpyrazol-1-yl)propan-1-one typically involves multi-step organic reactions. A common approach might include:
Formation of the Piperazine Ring: Starting with a suitable precursor, the piperazine ring can be synthesized through cyclization reactions.
Attachment of the Acetyl Group: The acetyl group can be introduced via acetylation reactions using reagents like acetic anhydride.
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through condensation reactions involving hydrazines and 1,3-diketones.
Coupling of the Pyridine Ring: The pyridine ring can be introduced through coupling reactions, such as Suzuki or Heck coupling.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(4-Acetylpiperazin-1-yl)-2-(5-pyridin-4-ylpyrazol-1-yl)propan-1-one can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated compounds and strong bases or acids.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: As a probe to study biological processes.
Medicine: Potential therapeutic agent due to its structural features.
Industry: Used in the synthesis of pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of 1-(4-Acetylpiperazin-1-yl)-2-(5-pyridin-4-ylpyrazol-1-yl)propan-1-one would depend on its specific biological target. It might interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Methylpiperazin-1-yl)-2-(5-pyridin-4-ylpyrazol-1-yl)propan-1-one
- 1-(4-Benzylpiperazin-1-yl)-2-(5-pyridin-4-ylpyrazol-1-yl)propan-1-one
Uniqueness
1-(4-Acetylpiperazin-1-yl)-2-(5-pyridin-4-ylpyrazol-1-yl)propan-1-one is unique due to the presence of the acetyl group on the piperazine ring, which may confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
1-(4-acetylpiperazin-1-yl)-2-(5-pyridin-4-ylpyrazol-1-yl)propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O2/c1-13(17(24)21-11-9-20(10-12-21)14(2)23)22-16(5-8-19-22)15-3-6-18-7-4-15/h3-8,13H,9-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FECJYLOSFYREDU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCN(CC1)C(=O)C)N2C(=CC=N2)C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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